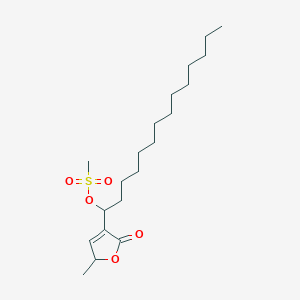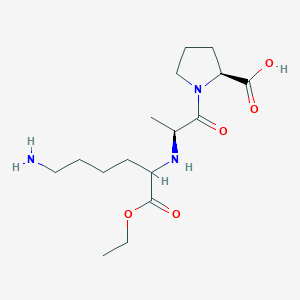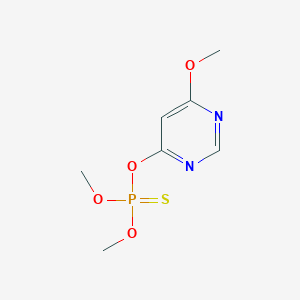
2-Methylheptane-2,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylheptane-2,6-diol is an organic compound with the molecular formula C8H18O2 It is a branched-chain diol, meaning it has two hydroxyl groups (-OH) attached to its carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methylheptane-2,6-diol can be synthesized through several methods. One common approach involves the hydroformylation of 2-methyl-1-heptene, followed by hydrogenation. The hydroformylation reaction introduces a formyl group (-CHO) to the double bond, which is then reduced to a hydroxyl group (-OH) during hydrogenation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroformylation and hydrogenation processes. These reactions are carried out under controlled conditions, including high pressure and temperature, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylheptane-2,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated compounds.
Aplicaciones Científicas De Investigación
2-Methylheptane-2,6-diol has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methylheptane-2,6-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in these interactions, forming hydrogen bonds with active sites of enzymes or binding to receptor sites. These interactions can modulate biological pathways and result in various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylhexane-2,6-diol: Similar structure but with one less carbon atom.
2-Methylheptane-2,5-diol: Similar structure but with hydroxyl groups on different carbon atoms.
2-Methylheptane-2,4-diol: Another isomer with hydroxyl groups on different carbon atoms.
Uniqueness
2-Methylheptane-2,6-diol is unique due to its specific arrangement of hydroxyl groups, which influences its chemical reactivity and interactions. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
73304-48-0 |
|---|---|
Fórmula molecular |
C8H18O2 |
Peso molecular |
146.23 g/mol |
Nombre IUPAC |
2-methylheptane-2,6-diol |
InChI |
InChI=1S/C8H18O2/c1-7(9)5-4-6-8(2,3)10/h7,9-10H,4-6H2,1-3H3 |
Clave InChI |
IOMHEFJNPZANMF-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCC(C)(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}ethan-1-one](/img/structure/B14445538.png)







![4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]-N,N-diethylaniline](/img/structure/B14445587.png)
![Methyl [3-(4-methylpiperazin-1-yl)propyl]carbamodithioate](/img/structure/B14445597.png)



